N~1~-(4-METHOXY-2-NITROPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE
Overview
Description
N~1~-(4-METHOXY-2-NITROPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a nitro group, and a phthalazinylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHOXY-2-NITROPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Thioether Formation: Formation of the phthalazinylthio moiety.
Acetamide Formation: Coupling of the thioether with an acetamide group.
Each step would require specific reagents and conditions, such as concentrated nitric acid for nitration, methanol for methoxylation, and thiol reagents for thioether formation.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHOXY-2-NITROPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-METHOXY-2-NITROPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-METHOXY-2-NITROPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE analogs: Compounds with similar structures but different substituents.
Other acetamides: Compounds with different aromatic rings or functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-phthalazin-1-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-12-6-7-14(15(8-12)21(23)24)19-16(22)10-26-17-13-5-3-2-4-11(13)9-18-20-17/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYLDUZOVWMXLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=CC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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